molecular formula C5H7N3OS B1520016 2-amino-N-methyl-1,3-thiazole-4-carboxamide CAS No. 827588-55-6

2-amino-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B1520016
CAS No.: 827588-55-6
M. Wt: 157.2 g/mol
InChI Key: YPOSKWMFWUTTAJ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a methylated carboxamide group at position 2. This scaffold is pharmacologically significant due to its ability to engage in hydrogen bonding and hydrophobic interactions, making it a versatile template for drug discovery.

Biological Activity

2-Amino-N-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target of Action
Thiazole derivatives, including this compound, are known to interact with multiple biological targets. They exhibit activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Inducing cytotoxic effects in cancer cells.
  • Neuroprotective : Modulating neurotransmitter systems.

Mode of Action
The compound may exert its effects through:

  • Enzyme Inhibition : Interacting with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Influencing receptor activity that regulates cellular signaling pathways.

The structural features of this compound allow it to participate in various biochemical reactions. Its thiazole ring facilitates nucleophilic and electrophilic substitution reactions, enhancing its versatility in biological systems.

Table 1: Biochemical Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibits M. tuberculosis with an MIC of 0.06 µg/ml
AntitumorCytotoxic effects on cancer cell lines
NeuroprotectiveModulates AMPA receptor activity

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It modulates critical pathways such as MAPK and PI3K/Akt, impacting cell survival and proliferation.
  • Gene Expression : Alters the expression profiles of genes involved in stress response and apoptosis.

Case Study: Antimicrobial Activity

A study identified that derivatives of thiazole compounds exhibit promising activity against M. tuberculosis. The specific compound methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted for its potent inhibitory effect with an MIC significantly lower than standard treatments like isoniazid (INH) and thiolactomycin (TLM) .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

  • Lower Doses : Show beneficial antioxidant and anti-inflammatory properties.
  • Higher Doses : May lead to cytotoxicity or adverse effects in normal cells.

Metabolic Pathways

This compound participates in several metabolic pathways:

  • Oxidative Stress Response : Interacts with enzymes that mitigate oxidative damage.
  • Energy Metabolism : Influences pathways regulating ATP production and utilization.

Transport and Distribution

The compound's transport within the body is mediated by specific transporters. Its distribution to various tissues affects its therapeutic efficacy and potential side effects.

Subcellular Localization

The localization of this compound within cellular compartments (e.g., mitochondria, nucleus) is crucial for its biological activity. This localization can dictate its interaction with target proteins and subsequent effects on cellular function.

Scientific Research Applications

Anticoagulant Properties

One of the prominent applications of 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivatives is as Factor Xa (FXa) inhibitors , which are crucial in the development of anticoagulant medications. Research indicates that these compounds can effectively inhibit FXa, which plays a significant role in the coagulation cascade. The structural modifications of these derivatives enhance their anticoagulant activity while minimizing side effects. For instance, a study revealed that specific derivatives exhibited significant FXa suppression activity, making them candidates for new anticoagulation therapies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . A derivative known as methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM). This indicates its potential for development into new anti-tubercular agents . Additionally, thiazole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy .

Drug Resistance Modulation

Another significant application of this compound derivatives is in modulating drug resistance in cancer therapies. A novel compound derived from this scaffold has shown the ability to reverse drug resistance in cancer cell lines resistant to paclitaxel and doxorubicin. This property is particularly valuable in treating multidrug-resistant cancers . The incorporation of specific chemical moieties into the thiazole framework has been linked to improved intracellular drug concentrations and enhanced therapeutic effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents on the thiazole ring can significantly influence both its pharmacological properties and toxicity profiles. For example, compounds with halogenated phenyl groups have been associated with increased antibacterial activity .

Data Table: Summary of Key Findings

ApplicationCompound VariantActivity/EffectReference
AnticoagulantN-(2-(amine methyl) phenyl) thiazole-4-carboxamideFXa inhibition; potential for anticoagulation therapy
AntimicrobialMethyl 2-amino-5-benzylthiazole-4-carboxylateMIC = 0.06 µg/ml against M. tuberculosis
Drug Resistance(S)-N-(2-benzoylphenyl)-thiazole-4-carboxamideReversal of drug resistance in cancer therapies
SAR InsightsVarious thiazole derivativesEnhanced antimicrobial activity with specific modifications

Chemical Reactions Analysis

Alkylation Reactions

The primary amino group at position 2 undergoes alkylation with alkyl halides or epoxides. This reaction is typically performed in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K₂CO₃, NaH) to deprotonate the amine.

Example Reaction:
2-amino-N-methyl-1,3-thiazole-4-carboxamide + benzyl bromide → N-benzyl-2-amino-N-methyl-1,3-thiazole-4-carboxamide

ReagentSolventTemperatureYieldSource
Benzyl bromideDMF60°C78%

This reactivity enables the synthesis of derivatives with modified pharmacokinetic properties .

Acylation Reactions

The amino group reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. Catalysts like DMAP or HOBt are often employed.

Example Reaction:
this compound + acetyl chloride → N-acetyl-2-amino-N-methyl-1,3-thiazole-4-carboxamide

ReagentCatalystSolventYieldSource
Acetyl chlorideDMAPDCM85%

Acylation enhances metabolic stability by blocking oxidative deamination .

Cyclization Reactions

The carboxamide group participates in cyclization with aldehydes or ketones to form fused heterocycles.

Example Reaction:
this compound + benzaldehyde → Thiazolo[4,5-d]pyrimidine derivative

ConditionsCatalystYieldSource
AcOH, reflux, 4 hrs62%

Cyclized products show enhanced biological activity due to increased planarity .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the thiazole ring’s C5 position under acidic conditions.

Example Reaction:
this compound + HNO₃ → 5-nitro-2-amino-N-methyl-1,3-thiazole-4-carboxamide

ReagentConditionsYieldSource
HNO₃H₂SO₄, 0°C, 1 hr55%

Nitration introduces electron-withdrawing groups, altering electronic properties .

Hydrolysis Reactions

The carboxamide group hydrolyzes to a carboxylic acid under acidic or basic conditions.

Example Reaction:
this compound → 2-amino-N-methyl-1,3-thiazole-4-carboxylic acid

ConditionsCatalystYieldSource
6M HCl, reflux, 6 hrs90%
2M NaOH, 80°C, 3 hrs88%

Hydrolysis products serve as intermediates for further functionalization .

Coupling Reactions

The carboxamide participates in peptide coupling with amines or isocyanates using EDCI/HOBt.

Example Reaction:
this compound + isonicotinic acid → N-(isonicotinoyl)-2-amino-N-methyl-1,3-thiazole-4-carboxamide

ReagentConditionsYieldSource
EDCI/HOBtDMF, rt, 12 hrs71%

Coupled derivatives exhibit improved target binding in kinase inhibition assays .

Table: Comparative Reactivity of Key Functional Groups

Functional GroupReaction TypePreferred ReagentsTypical Yield Range
2-AminoAlkylation/AcylationAlkyl halides, Acid chlorides70–90%
Thiazole C5Electrophilic substitutionHNO₃, Cl₂50–70%
CarboxamideHydrolysis/CouplingHCl, EDCI/HOBt70–95%

This compound’s reactivity profile enables the development of structurally diverse analogs with applications in drug discovery, particularly as kinase inhibitors and antimicrobial agents . Experimental protocols emphasize optimizing reaction conditions to balance yield and selectivity.

Q & A

Q. Basic: What are the standard synthetic routes for 2-amino-N-methyl-1,3-thiazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A common approach is the Hantzsch thiazole synthesis , where a thioamide reacts with α-haloketones under controlled conditions. For example:

  • Step 1: React N-methylthioamide with α-chloroketone derivatives in ethanol or DMF at 60–80°C for 6–12 hours.
  • Step 2: Purify the product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Variables: pH (neutral to slightly basic), solvent polarity, and reaction time significantly impact yield (typically 50–70%). Contaminants like unreacted haloketones are monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization employs multimodal spectroscopic and analytical techniques :

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.8–3.1 ppm (N-methyl group), δ 6.5–7.0 ppm (thiazole ring protons), and δ 8.1–8.3 ppm (amide NH, broad singlet).
    • ¹³C NMR: Carboxamide carbonyl at ~165–170 ppm; thiazole C-2 and C-4 carbons at ~150–155 ppm .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 185.25 for C₆H₈N₂OS). Fragmentation patterns confirm the thiazole backbone (e.g., loss of CO group at m/z 140) .
  • Elemental Analysis: Confirms C, H, N, S composition (±0.3% deviation) .

Q. Advanced: How can researchers design experiments to assess its anticancer mechanism?

Methodological Answer:
Mechanistic studies require targeted biochemical assays and structural modeling :

  • Enzyme Inhibition Assays:
    • Kinase Profiling: Screen against a panel of kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .
    • Apoptosis Pathways: Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, A549) via fluorometric substrates .
  • QSAR Modeling:
    • Use software like Schrödinger or MOE to correlate substituent effects (e.g., N-methyl vs. cyclopropyl groups) with bioactivity. Thiazole ring planarity and carboxamide polarity are critical for target binding .
  • X-ray Crystallography: Co-crystallize with target proteins (e.g., tubulin) using SHELXL for refinement. Data collection at 1.8–2.0 Å resolution reveals binding modes .

Q. Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Address discrepancies through systematic validation and meta-analysis :

  • Control Variables:
    • Standardize cell lines (e.g., ATCC-verified HeLa), culture conditions (e.g., 10% FBS, 37°C), and compound purity (>95% by HPLC) .
  • Dose-Response Reproducibility:
    • Repeat assays in triplicate with independent syntheses. Use ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .
  • Structural Analog Comparison:
    • Compare with analogs like N-(4-methoxyphenyl)-3-methylbenzamide (). Differences in thiazole substitution (e.g., methyl vs. amino groups) explain potency variations .
  • Meta-Analysis Tools:
    • Use RevMan or GraphPad Prism to aggregate data from ≥5 studies. Forest plots highlight outliers due to solvent (DMSO vs. saline) or assay type (MTT vs. resazurin) .

Q. Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility:
    • Polar Solvents: High solubility in DMSO (>50 mg/mL), moderate in methanol (~10 mg/mL).
    • Aqueous Buffers: Poor solubility in water (<1 mg/mL); use 0.1% Tween-80 or cyclodextrin for in vivo studies .
  • Stability:
    • Storage: Stable at −20°C for >6 months (lyophilized). In solution (DMSO), avoid >3 freeze-thaw cycles.
    • Degradation Signs: HPLC retention time shifts (>5%) or new peaks indicate hydrolysis (amide bond cleavage) .

Q. Advanced: How to optimize its pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment:
    • Introduce electron-withdrawing groups (e.g., fluorine) to reduce logP (target 2–3). Synthesize analogs via Suzuki-Miyaura coupling .
  • Metabolic Stability:
    • Incubate with liver microsomes (human/rat). CYP450 inhibition (e.g., CYP3A4) is assessed via LC-MS metabolite profiling .
  • Plasma Protein Binding:
    • Use equilibrium dialysis (PBS, pH 7.4). >90% binding suggests need for prodrug strategies (e.g., esterification) .

Q. Advanced: What computational methods predict its binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases). Grid boxes centered on ATP-binding sites. Scores <−7.0 kcal/mol indicate strong binding .
  • MD Simulations:
    • Run 100-ns simulations (GROMACS) to assess stability. RMSD <2.0 Å over time validates pose retention .
  • Free Energy Calculations:
    • MM-PBSA/GBSA methods quantify ΔG binding. Compare with experimental IC₅₀ values (R² >0.7 expected) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxamide Derivatives

Compound Name (Reference) Substituents (Position 2) Carboxamide Side Chain Biological Activity Key Findings
MNC 2,3-Dihydroxyphenyl N-[2-(1H-Imidazol-5-yl)ethyl] SARS-CoV-2 inhibition Docking score: −6.60 kcal/mol; binds RBD via 7 hydrogen bonds (e.g., Arg403, Tyr453)
Bacillamide A Acetyl N-[2-(1H-Indol-3-yl)ethyl] Not explicitly stated Synthesized via solvent-free grinding method; high purity (≥98% HPLC)
Thiazovivin Pyrimidin-4-ylamino N-Benzyl ROCK1 inhibitor Used in cellular studies to attenuate viral mRNA decay
GDC-0339 2-(2,6-Difluorophenyl) Complex azepanyl-pyrazole moiety Preclinical candidate (undisclosed target) Features fluorinated groups for enhanced metabolic stability
Compound 31 () 1-(3-Aminobenzamido)-2-methylpropyl N-(2-Benzoylphenyl) Peptidomimetic applications Synthesized via Boc deprotection; 99% purity by HPLC
BTZ 4'-Bi-1,3-thiazole N-(4-Amidinobutyl) Experimental (DrugBank DB07499) Bifunctional thiazole scaffold with amidine for potential nucleic acid binding

Binding Interactions and Target Specificity

  • MNC : Exhibits dual hydrophobic (Tyr453, His505) and hydrogen-bonding (Arg403, Gln409) interactions with SARS-CoV-2’s spike protein, leveraging its dihydroxyphenyl and imidazole groups .
  • Thiazovivin: Targets ROCK1 via pyrimidine-amino interactions, demonstrating how electron-rich substituents enhance kinase inhibition .

Pharmacological Metrics

Table 2: Pharmacological and Physicochemical Metrics

Compound Docking Score (kcal/mol) LogP (Predicted) Molecular Weight Key Functional Groups
MNC −6.60 1.2 389.4 Dihydroxyphenyl, imidazole
BTZ N/A −1.5 324.4 Bis-thiazole, amidine
GDC-0339 N/A 3.8 510.5 Difluorophenyl, azepanyl

Research Implications and Limitations

  • Structural Flexibility : Substituents at position 2 (e.g., acetyl in bacillamide A vs. pyrimidine in Thiazovivin) dictate target engagement and solubility .
  • Contradictions : While MNC shows strong in silico binding to SARS-CoV-2, in vivo efficacy remains unvalidated. Similarly, BTZ’s DrugBank entry lacks clinical data despite its unique structure .
  • Synthesis Challenges : Complex analogs like GDC-0339 require advanced synthetic techniques, limiting accessibility compared to simpler derivatives .

Properties

IUPAC Name

2-amino-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSKWMFWUTTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654700
Record name 2-Amino-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-55-6
Record name 2-Amino-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methyl-1,3-thiazole-4-carboxamide
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Retrosynthesis Analysis

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